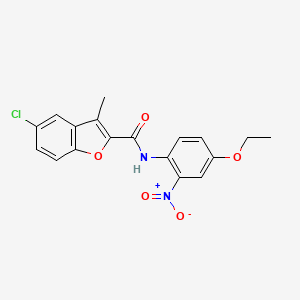![molecular formula C19H29NO2 B4157418 4-butyl-N-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxamide](/img/structure/B4157418.png)
4-butyl-N-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxamide
Descripción general
Descripción
4-butyl-N-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxamide is an organic compound that belongs to the class of carboxamides It features a cyclohexane ring substituted with a butyl group and a methoxybenzyl group
Direcciones Futuras
The future directions for research on “4-butyl-N-(4-methoxybenzyl)cyclohexanecarboxamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, materials science, and environmental science could be explored .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxamide typically involves the following steps:
Formation of the cyclohexanecarboxylic acid: This can be achieved through the hydrogenation of benzoic acid derivatives.
Introduction of the butyl group: This step involves the alkylation of the cyclohexanecarboxylic acid with butyl halides under basic conditions.
Formation of the amide bond: The final step involves the reaction of the butyl-substituted cyclohexanecarboxylic acid with 4-methoxybenzylamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-butyl-N-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 (potassium permanganate) or H2O2 (hydrogen peroxide) under acidic conditions.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Reagents like NaOH (sodium hydroxide) or KOH (potassium hydroxide) in the presence of a nucleophile.
Major Products
Oxidation: Formation of 4-butyl-N-(4-hydroxybenzyl)cyclohexanecarboxamide.
Reduction: Formation of 4-butyl-N-(4-methoxybenzyl)cyclohexanemethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-butyl-N-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-butyl-N-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-butyl-N-(4-methylphenyl)cyclohexanecarboxamide
- 4-butyl-N-(4-hydroxybenzyl)cyclohexanecarboxamide
- 4-butyl-N-(4-chlorobenzyl)cyclohexanecarboxamide
Uniqueness
4-butyl-N-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
4-butyl-N-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-3-4-5-15-6-10-17(11-7-15)19(21)20-14-16-8-12-18(22-2)13-9-16/h8-9,12-13,15,17H,3-7,10-11,14H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICAZEPGJZQWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-hydroxypropyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4157339.png)
![2-{4-[2-(3-hydroxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4157340.png)
![7-chloro-1-(4-fluorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4157360.png)
![2-allyl-1-[3-(benzyloxy)phenyl]-7-chloro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4157368.png)
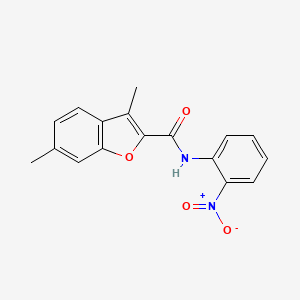
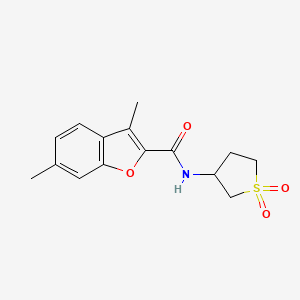
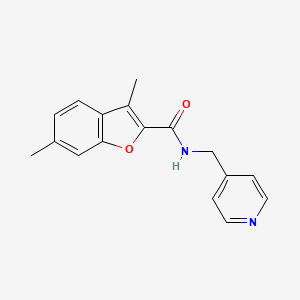
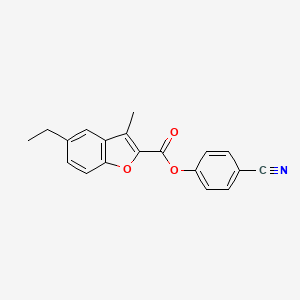

![1-benzyl-4-[(4-butylcyclohexyl)carbonyl]piperazine](/img/structure/B4157414.png)
![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4157421.png)
![3,6-dimethyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4157423.png)

